![molecular formula C12H18N2O2 B12840929 tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 7-cyano-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a tert-butyl ester group, a cyano group, and an azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
科学的研究の応用
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of bicyclic compounds with biological systems.
作用機序
The mechanism of action of tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the azabicyclo structure can provide rigidity and specificity in binding. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 3,4-dibromo-1,6-dimethyl-7-azabicyclo[4.1.0]heptane-7-carboxylate
Uniqueness
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the azabicyclo structure with the cyano and tert-butyl ester groups makes it a versatile compound for various applications.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
tert-butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(8)6-13/h8-10H,4-5,7H2,1-3H3 |
InChIキー |
KWEPFYAQUAQKLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


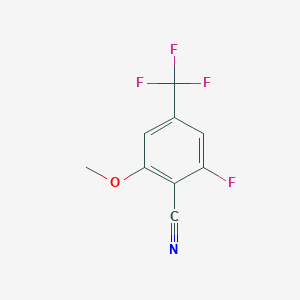
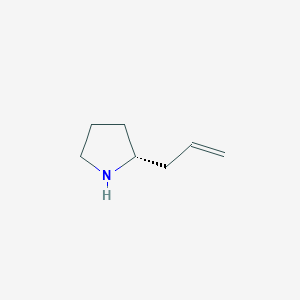
![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
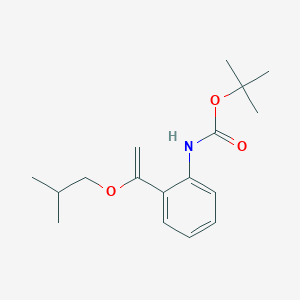

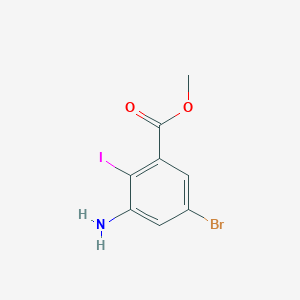
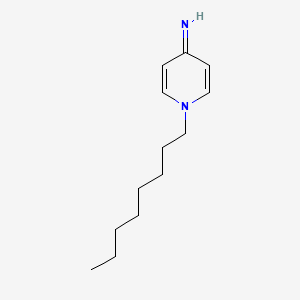

![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
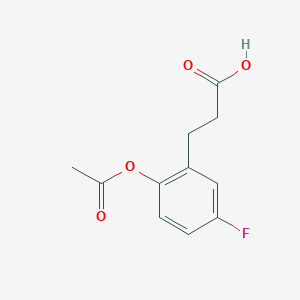
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
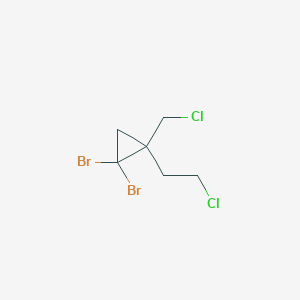
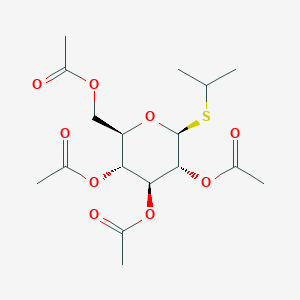
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
